(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone
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Description
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4,4-difluoropiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21F2N7O and its molecular weight is 377.4. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a broad range of biological activities. They can interact with various targets, such as enzymes and receptors, depending on their specific structures .
Mode of action
The 1,2,4-triazole ring can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazole derivatives can also vary depending on their specific structures. The presence of the 1,2,4-triazole ring can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of action
The molecular and cellular effects of the compound’s action can include changes in cell proliferation, induction of apoptosis, and other effects depending on the specific targets of the compound .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. Specific details would depend on the exact nature of the compound .
Properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N7O/c18-17(19)5-9-25(10-6-17)16(27)13-3-7-24(8-4-13)14-1-2-15(23-22-14)26-12-20-11-21-26/h1-2,11-13H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUDKOULGUYCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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